molecular formula C27H19ClN4O3S B11777510 N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide

N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide

Cat. No.: B11777510
M. Wt: 515.0 g/mol
InChI Key: CIXHUURPBVOHHZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a cyano-phenyl-pyridinyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors to form the pyridine ring.

    Introduction of the Cyano and Phenyl Groups: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Chloro-Nitrophenyl Group: This step often involves electrophilic aromatic substitution.

    Formation of the Thioacetamide Moiety: This can be done through the reaction of an appropriate thioester with an amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine or a reduced aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H19ClN4O3S

Molecular Weight

515.0 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H19ClN4O3S/c1-17-7-9-18(10-8-17)21-14-25(19-5-3-2-4-6-19)31-27(22(21)15-29)36-16-26(33)30-24-12-11-20(32(34)35)13-23(24)28/h2-14H,16H2,1H3,(H,30,33)

InChI Key

CIXHUURPBVOHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4

Origin of Product

United States

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